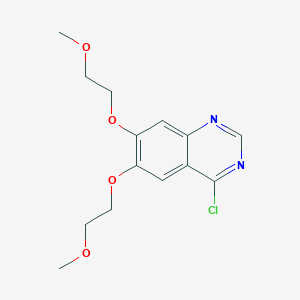

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

概要

説明

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is an organic compound with the molecular formula C14H17ClN2O4 and a molecular weight of 312.75 g/mol . It is a derivative of quinazoline and is known for its role as a building block and synthetic intermediate in the preparation of various biologically active molecules . This compound is particularly significant in the field of medicinal chemistry due to its involvement in the synthesis of receptor tyrosine kinase inhibitors and other anticancer agents .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline typically involves the reaction of 6,7-bis(2-methoxyethoxy)quinazoline-4(3H)-one with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine . The reaction is carried out in a solvent like toluene at a temperature range of 70-80°C for about 3 hours. The excess phosphorus oxychloride is then removed by rotary evaporation to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the quinazoline ring can be substituted by nucleophiles such as amines and phenols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines and phenols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

The major products formed from nucleophilic substitution reactions are derivatives of this compound where the chlorine atom is replaced by the nucleophile .

科学的研究の応用

Pharmaceutical Development

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly targeted cancer therapies. It is notably involved in the synthesis of Erlotinib, an epidermal growth factor receptor (EGFR) inhibitor used in treating non-small cell lung cancer (NSCLC) . The compound acts as a kinase inhibitor, specifically targeting Aurora A and B kinases as well as platelet-derived growth factor receptor (PDGFR), which are essential in regulating cell division and proliferation .

Table 1: Key Pharmaceuticals Derived from this compound

| Pharmaceutical | Target Kinase | Indication |

|---|---|---|

| Erlotinib | EGFR | NSCLC |

| CP-335963 | Aurora Kinases | Cancer |

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme inhibition and receptor interactions. Its role in inhibiting kinases helps researchers understand complex biological pathways related to cancer progression . The inhibition of ARK-2 and PDGF affects critical pathways such as the cell cycle pathway, leading to cell cycle arrest and reduced cell proliferation .

Agricultural Chemistry

Research is ongoing into the potential use of this compound in developing agrochemicals aimed at enhancing crop resistance to pests and diseases. Its chemical properties may contribute to formulating effective pesticides or herbicides .

Material Science

In material science, the compound is explored for its utility in formulating advanced materials. It can be incorporated into polymers and coatings that require specific chemical properties for enhanced performance .

Diagnostic Applications

Researchers are investigating the role of this compound in developing diagnostic agents that could improve imaging techniques in medical settings. Its ability to interact with biological systems may lead to advancements in medical diagnostics .

Case Studies

Case Study 1: Synthesis of Erlotinib

The synthesis of Erlotinib involves using this compound as a key intermediate. The process typically includes reacting this compound with m-ethynylaniline or m-aminostyrene under specific conditions to yield Erlotinib or related impurities .

Case Study 2: Kinase Inhibition Studies

A study demonstrated that this compound effectively inhibits Aurora kinases and PDGFR. This inhibition was shown to lead to significant reductions in cell proliferation rates in cancer cell lines, highlighting its potential as a therapeutic agent .

作用機序

The mechanism of action of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline involves its role as an inhibitor of receptor tyrosine kinases and other kinases . By inhibiting these enzymes, the compound can interfere with cell signaling pathways that are essential for cancer cell proliferation and survival . This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

Erlotinib: A well-known receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

Gefitinib: Another receptor tyrosine kinase inhibitor with similar applications in cancer therapy.

Lapatinib: A dual receptor tyrosine kinase inhibitor targeting both EGFR and HER2.

Uniqueness

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is unique due to its dual functionality as a building block for both receptor tyrosine kinase inhibitors and histone deacetylase inhibitors . This dual role enhances its versatility in medicinal chemistry and broadens its application in the development of novel anticancer agents .

生物活性

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 312.75 g/mol. The structure features a quinazoline core substituted with two methoxyethoxy groups and a chlorine atom at the 4-position, which contributes to its unique properties and potential therapeutic effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇ClN₂O₄ |

| Molecular Weight | 312.75 g/mol |

| Key Functional Groups | Methoxyethoxy, Chlorine |

This compound primarily acts as an inhibitor of receptor tyrosine kinases (RTKs) and histone deacetylases (HDACs). Its mechanism involves binding to the ATP-binding site of RTKs, inhibiting their kinase activity, which is crucial for cell proliferation and survival.

Biochemical Pathways

The compound significantly impacts the following pathways:

- RTK Signaling Pathway : Inhibition leads to reduced cell proliferation in cancer cells.

- Histone Deacetylase Pathway : Modulation of gene expression associated with cancer progression.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity. It has been investigated for its efficacy against various cancer cell lines, showing significant inhibitory effects on cell proliferation.

-

In Vitro Studies :

- The compound demonstrated IC50 values indicating potent activity against human cervical cancer HeLa cells (IC50 = 3.79 μM) and other cancer types.

- Compounds derived from it have shown similar or enhanced activity against tumor cells compared to established treatments like Erlotinib.

-

Mechanisms of Action :

- Induction of apoptosis and cell cycle arrest in cancer cells.

- Inhibition of specific kinases involved in tumor growth such as Aurora A/B kinases and platelet-derived growth factor receptor (PDGFR).

Case Studies

Recent studies have highlighted the compound's role in drug development:

- Study on HeLa Cells :

- Combination Therapies :

- Research suggests that using this compound in combination with other agents may enhance therapeutic efficacy against resistant cancer strains.

Pharmacokinetics

The pharmacokinetic profile indicates good solubility in solvents like DMSO and ethanol, which is advantageous for formulation in drug development. Further studies are needed to assess its bioavailability and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, and how can yield and purity be maximized?

The compound is typically synthesized via a two-step process:

Quinazolinone formation : Heating ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in formamide at 165–170°C under N₂ for 12 hours yields 6,7-bis-(2-methoxyethoxy)quinazolin-4(3H)-one (84% yield, 98% purity) .

Chlorination : Reacting the quinazolinone intermediate with phosphorus oxychloride (POCl₃) in N,N-diethylaniline at 90°C for 30 minutes produces this compound (89% yield, 96% purity). Key optimizations include strict temperature control during chlorination and solvent selection (e.g., toluene for purification) .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ether linkages .

- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>98% in optimized syntheses) requires reverse-phase chromatography with UV detection .

- Melting Point Analysis : Consistent melting ranges (e.g., 105–109°C) indicate crystalline stability .

Q. How is this compound utilized as a precursor in kinase inhibitor development?

this compound is a key intermediate for EGFR inhibitors like erlotinib. The chlorine atom at position 4 undergoes nucleophilic substitution with anilines (e.g., 3-ethynylaniline) to form the 4-amine scaffold. Subsequent click chemistry or urea-linker modifications enhance target specificity .

Advanced Research Questions

Q. How do structural modifications at the 6,7-positions influence kinase selectivity and potency?

Replacing 2-methoxyethoxy groups with alternative ethers (e.g., diethylaminoethoxy) alters solubility and kinase binding. For example:

- EGFR Selectivity : Bulky substituents reduce off-target effects on VEGFR-2, improving EGFR inhibition (IC₅₀ < 10 nM) .

- Solubility Enhancement : Hydrophilic groups (e.g., polyethylene glycol) increase bioavailability without compromising cell penetration .

Comparative studies using kinase activity assays and molecular docking are essential for structure-activity relationship (SAR) analysis .

Q. What strategies mitigate impurities during large-scale synthesis?

Common impurities include:

- Unreacted Quinazolinone : Detectable via HPLC retention time shifts. Remediation involves extended POCl₃ reaction times or excess reagent .

- Dechlorinated Byproducts : Traceable by HR-MS. Mitigation requires inert atmosphere (N₂/Ar) during chlorination .

Process analytical technology (PAT) with in-line FTIR monitors reaction progress in real time .

Q. How does solvent polarity affect the reaction mechanism in SNAr substitutions?

Polar aprotic solvents (e.g., DMSO, DMF) stabilize the transition state in nucleophilic aromatic substitution (SNAr), accelerating reactions. For example:

- Ethanol vs. Isopropanol : Ethanol’s higher polarity reduces activation energy, achieving >99% conversion in erlotinib synthesis .

- Solvent-Free Conditions : Ionic liquids (e.g., [NTf₂]⁻-based) enable greener syntheses but require optimization of Lewis acid catalysts .

Q. What computational methods predict binding affinity to EGFR mutants (e.g., T790M)?

- Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the quinazoline core in mutant ATP-binding pockets .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for substituent modifications, guiding covalent inhibitor design (e.g., fluorosulfate-based warheads) .

Experimental validation via surface plasmon resonance (SPR) or cellular IC₅₀ assays is critical .

Q. Data Contradictions and Resolution

- Synthetic Yield Variability : Some protocols report 65% yield for intermediates (e.g., triazole derivatives), while others achieve >89% . This discrepancy may arise from differences in solvent purity or stirring efficiency. Standardizing reagent sources and reaction vessels is recommended.

- Kinase Inhibition Specificity : While early studies emphasized EGFR selectivity, recent work identifies off-target effects on ARK-2 and PDGFR . Dual-target inhibitors require rigorous kinome-wide profiling to balance efficacy and toxicity .

特性

IUPAC Name |

4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJLDMNVDPGZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461407 | |

| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183322-18-1 | |

| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K44UPE46KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。